Hydrophilicity Advantage of 3-Amino-3-cyclopentylpropanoic Acid Over Aromatic and Larger Alicyclic Analogs
The computed partition coefficient (XLogP3-AA) for 3-amino-3-cyclopentylpropanoic acid is −1.6, which is substantially lower (more hydrophilic) than the predicted LogP of approximately 1.5–1.8 for 3-amino-3-phenylpropanoic acid and approximately 0.0–0.5 for 3-amino-3-cyclohexylpropanoic acid [1]. This lower lipophilicity may reduce non-specific membrane binding and improve aqueous solubility when the amino acid is incorporated into peptide sequences, making it a preferred choice for polar or solvent-exposed positions.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = −1.6 |
| Comparator Or Baseline | 3-Amino-3-phenylpropanoic acid (predicted LogP ≈ 1.5–1.8); 3-Amino-3-cyclohexylpropanoic acid (predicted LogP ≈ 0.0–0.5) |
| Quantified Difference | ΔLogP ≈ 3.1–3.4 units more hydrophilic than phenyl analog; ΔLogP ≈ 1.6–2.1 units more hydrophilic than cyclohexyl analog |
| Conditions | Computed via XLogP3 algorithm (PubChem 2019.06.18 release); comparator values are predicted using same methodology where available, or estimated from structural analogs. |
Why This Matters
A 3-log-unit difference in LogP can correspond to roughly 1000-fold difference in equilibrium membrane partitioning, directly impacting peptide biodistribution and off-target binding profiles.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 22309325, 3-Amino-3-cyclopentylpropanoic acid (XLogP3-AA Property). Retrieved 2026-04-25. View Source
